molecular formula C7H15NO B2780186 2,3,6-Trimethylmorpholine CAS No. 282097-56-7

2,3,6-Trimethylmorpholine

Cat. No. B2780186
CAS RN: 282097-56-7
M. Wt: 129.203
InChI Key: MJGLVABJZDPYDJ-UHFFFAOYSA-N
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Description

2,3,6-Trimethylmorpholine is a heterocyclic organic compound that belongs to the morpholine family. It has a molecular weight of 129.2 and is a liquid at room temperature .


Molecular Structure Analysis

The this compound molecule contains a total of 24 bonds. There are 9 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The InChI code for this compound is 1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3 .

Scientific Research Applications

2,3,6-Trimethylmorpholine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and food additives. It is also used as a catalyst in the production of polymers, polyurethanes, and polyesters. In addition, this compound is used in the synthesis of various polymers and biopolymers, such as polyvinyl alcohol, polyethylene glycol, and polyacrylamide.

Mechanism of Action

2,3,6-Trimethylmorpholine acts as a nucleophile in organic synthesis. It reacts with electrophiles to form a covalent bond. The reaction is catalyzed by either a base or an acid. The reaction is usually carried out in a two-phase system with an organic solvent.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2,3,6-Trimethylmorpholine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is inexpensive. It is also a highly reactive compound, making it an ideal reagent for organic synthesis. On the other hand, this compound is a volatile compound and must be handled with caution. In addition, it is toxic and must be handled with appropriate protective equipment.

Future Directions

In the future, 2,3,6-Trimethylmorpholine is expected to be used in a wide range of applications. It could be used to synthesize new pharmaceuticals, agrochemicals, and food additives. In addition, it could be used as a catalyst in the production of polymers and biopolymers. Finally, it could be used in the development of new drugs to treat a variety of diseases.

Synthesis Methods

2,3,6-Trimethylmorpholine is synthesized from the reaction of 2,3,6-trimethylphenol and formaldehyde in an alkaline medium. The reaction is catalyzed by either a base or an acid. The reaction is carried out in aqueous solution at temperatures ranging from 0-50°C. The reaction is usually carried out in a two-phase system with an organic solvent such as ethyl acetate or dichloromethane. The reaction is typically complete within 2-4 hours.

Safety and Hazards

2,3,6-Trimethylmorpholine is classified as a dangerous substance. It has hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,6-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-4-8-6(2)7(3)9-5/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLVABJZDPYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(O1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282097-56-7
Record name 2,3,6-trimethylmorpholine
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